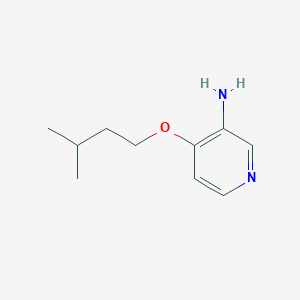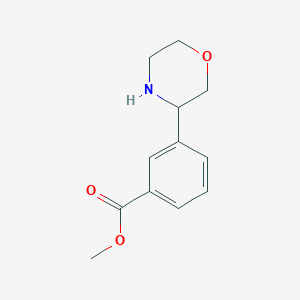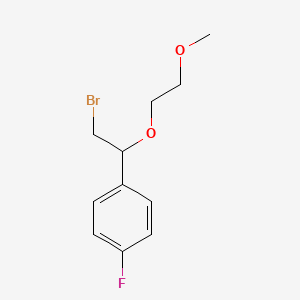
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a fluorine atom, and a 2-methoxyethoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzene, which is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form 1-(2-bromoethyl)-4-fluorobenzene.
Etherification: The intermediate 1-(2-bromoethyl)-4-fluorobenzene is then reacted with 2-methoxyethanol in the presence of a base to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals.
Biological Studies: It is used in studies to understand the interactions of organic molecules with biological systems.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the 2-methoxyethoxyethyl group can interact with polar and nonpolar environments. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethyl)-4-fluorobenzene: Lacks the 2-methoxyethoxy group, making it less polar.
1-(2-Methoxyethoxy)-4-fluorobenzene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene: Lacks the fluorine atom, affecting its electronic properties.
Uniqueness: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which provide a combination of reactivity and electronic properties. The 2-methoxyethoxyethyl group adds polarity, enhancing its solubility in polar solvents and its ability to interact with various molecular environments.
Eigenschaften
Molekularformel |
C11H14BrFO2 |
|---|---|
Molekulargewicht |
277.13 g/mol |
IUPAC-Name |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO2/c1-14-6-7-15-11(8-12)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |
InChI-Schlüssel |
RZIBQCPUPMPTRB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(CBr)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)
![1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)


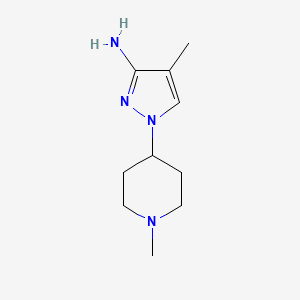
![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)

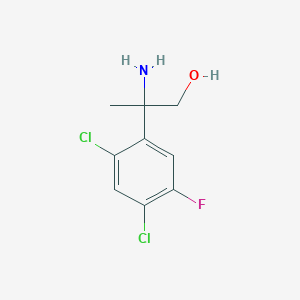
![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)
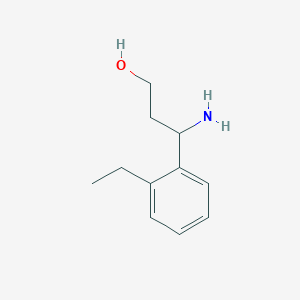
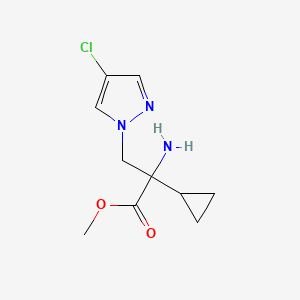
![7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)
